1-Chloro-2-(ethanesulfonyl)benzene

Description

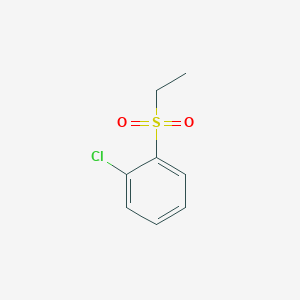

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIZQUDGMUHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Chloro-2-(ethanesulfonyl)benzene, both one-dimensional (1H and 13C) and two-dimensional NMR techniques would be utilized to confirm its structure.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

Expected 1H NMR Data:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 4H |

| Methylene (B1212753) Protons (-CH2-) | 3.0 - 3.5 | Quartet | 2H |

| Methyl Protons (-CH3) | 1.2 - 1.5 | Triplet | 3H |

Note: The exact chemical shifts are influenced by the solvent used and the electronic effects of the substituents.

The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and ethanesulfonyl groups would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The ethyl group would present as a characteristic quartet for the methylene (-CH2-) protons, coupled to the three methyl (-CH3) protons, which would in turn appear as a triplet.

13C NMR Spectroscopic Analysis

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Expected 13C NMR Data:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-S | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| Methylene Carbon (-CH2-) | 50 - 60 |

| Methyl Carbon (-CH3) | 7 - 15 |

Note: The exact chemical shifts are influenced by the solvent used and the electronic effects of the substituents.

The carbon atoms directly attached to the electronegative chlorine and sulfur atoms (C-Cl and C-S) would be expected to have the largest chemical shifts in the aromatic region. The remaining aromatic carbons would appear in the typical range for substituted benzenes. The aliphatic carbons of the ethyl group would be found at a much higher field (lower ppm values).

Two-Dimensional NMR Techniques for Structure Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, allowing for unambiguous assignment of both 1H and 13C signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Sulfonyl Group

The sulfonyl group (SO2) is a strong absorber in the IR spectrum and displays two very characteristic stretching vibrations.

Expected IR Data for the Sulfonyl Group:

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Asymmetric SO2 Stretch | 1350 - 1300 |

| Symmetric SO2 Stretch | 1160 - 1120 |

The presence of these two strong absorption bands is a clear indicator of the sulfonyl functional group.

Identification of Aromatic and Aliphatic C-H Stretches

The IR spectrum would also allow for the differentiation between the C-H bonds of the aromatic ring and the ethyl group.

Expected IR Data for C-H Stretches:

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

Aromatic C-H stretching vibrations typically occur at slightly higher wavenumbers than their aliphatic counterparts. This distinction would be readily observable in the IR spectrum of this compound. Additionally, characteristic C-C stretching vibrations within the aromatic ring would be expected in the 1600-1400 cm-1 region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by measuring its mass with very high accuracy. The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally determined value.

The molecular formula of this compound is C₈H₉ClO₂S. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁶O, and ³²S).

| Element | Isotopic Mass (Da) |

| Carbon (¹²C) | 12.00000 |

| Hydrogen (¹H) | 1.00783 |

| Chlorine (³⁵Cl) | 34.96885 |

| Oxygen (¹⁶O) | 15.99491 |

| Sulfur (³²S) | 31.97207 |

Based on these values, the expected monoisotopic mass of the molecular ion [M]⁺ of this compound is 204.0012 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at approximately 206.00 Da would also be observed, with an intensity of about one-third of the [M]⁺ peak. docbrown.infodocbrown.info

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₈H₉³⁵ClO₂S]⁺ | 204.0012 | 100% |

| [C₈H₉³⁷ClO₂S]⁺ | 205.9983 | ~32% |

This table presents the theoretical high-resolution mass spectrometry data for the molecular ion of this compound, illustrating the expected isotopic pattern for a chlorine-containing compound.

Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern of this compound would be influenced by the presence of the aromatic ring, the chlorine atom, and the ethanesulfonyl group.

The stability of the benzene ring often leads to the formation of a prominent phenyl cation or substituted phenyl cations. docbrown.info The C-S and S-O bonds in the ethanesulfonyl group are also susceptible to cleavage. Based on the analysis of related structures, the following fragmentation pathways are plausible:

Loss of the ethyl group: Cleavage of the C-S bond could result in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 175.

Loss of the ethanesulfonyl group: The entire ethanesulfonyl group could be lost, resulting in a chlorophenyl cation at m/z 111. The isotopic pattern of chlorine would also be evident in this fragment.

Cleavage of the sulfonyl group: Fragmentation could involve the loss of sulfur dioxide (SO₂), generating a radical cation.

Rearrangement reactions: McLafferty-type rearrangements are also possible, which could lead to more complex fragmentation patterns.

| Fragment Ion | Proposed Structure | Key Fragmentation |

| [C₆H₄ClSO₂]⁺ | Chlorophenylsulfonyl cation | Loss of ethyl radical |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | Loss of ethanesulfonyl radical |

| [C₈H₉ClS]⁺• | Loss of SO₂ | |

| [C₂H₅]⁺ | Ethyl cation | Cleavage of C-S bond |

This table outlines the expected major fragment ions in the mass spectrum of this compound, providing insights into its molecular structure.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as substituted chlorobenzenes and phenyl sulfones, allows for a reliable prediction of its solid-state conformation. researchgate.net

| Parameter | Expected Value/Range |

| C-C bond lengths (aromatic) | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-S bond length | ~1.77 Å |

| S=O bond length | ~1.45 Å |

| C-S-C bond angle | ~105° |

| O-S-O bond angle | ~118° |

This table provides expected bond lengths and angles for this compound based on data from similar structures determined by X-ray crystallography.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated to play a role in the stability of the crystal lattice.

Studies on related structures, such as other chlorophenyl derivatives and sulfonamides, have highlighted the importance of various weak interactions. researchgate.netacs.orgnih.gov The crystal packing of this compound would likely be influenced by:

C-H•••O Hydrogen Bonds: The hydrogen atoms of the benzene ring and the ethyl group can act as hydrogen bond donors, interacting with the oxygen atoms of the sulfonyl group of neighboring molecules.

C-H•••π Interactions: The aromatic ring can act as a π-acceptor, interacting with C-H bonds from adjacent molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl•••O or C-Cl•••π), where the electrophilic region on the chlorine atom interacts with a nucleophilic site on a neighboring molecule. acs.org

Analysis of the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene reveals the presence of C-H•••π and Cl•••Cl contacts that dictate its three-dimensional architecture. researchgate.net Similarly, studies on sulfonamides show that strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing. nih.gov These examples provide a strong basis for predicting the types of intermolecular forces that would stabilize the crystalline form of this compound.

Computational Chemistry Studies on 1 Chloro 2 Ethanesulfonyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-chloro-2-(ethanesulfonyl)benzene, DFT calculations would provide significant insights into its behavior at the molecular level.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzenes, the nature and position of the substituent groups significantly influence the energies and distributions of these orbitals. diva-portal.org

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical reactivity. nih.gov It visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govrsc.org For this compound, the MEP would likely show a negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atoms of the benzene (B151609) ring.

Table 1: Illustrative Frontier Orbital Data for a Substituted Benzene

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Geometry Optimization and Conformation Studies

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. dtic.mil For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the bulky and flexible ethanesulfonyl group suggests that multiple low-energy conformations may exist due to rotation around the C-S and C-C single bonds. A conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. These studies are crucial as the molecular conformation can significantly impact its physical and chemical properties.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-S | 1.77 | C-S-O | 109.5 |

| S=O | 1.43 | C-C-S-O | 60 |

| Note: This table contains hypothetical data for illustrative purposes. |

Vibrational Frequency Calculations (IR and Raman Spectral Prediction)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. By comparing the predicted spectra with experimentally obtained spectra, the vibrational modes can be assigned, and the accuracy of the computational model can be validated. For this compound, characteristic vibrational frequencies would be expected for the C-Cl bond, the S=O and C-S bonds of the sulfonyl group, and the various modes of the benzene ring.

Reaction Pathway and Transition State Calculations

DFT can be used to model chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, one could study, for example, its susceptibility to nucleophilic aromatic substitution by calculating the reaction pathway and activation energy for the displacement of the chlorine atom by a nucleophile.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity.

Acidity and Basicity Predictions

The acidity of a molecule, often expressed as its pKa value, can be predicted computationally by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. For this compound, the most likely acidic site would be the alpha-protons on the ethyl group adjacent to the electron-withdrawing sulfonyl group. Similarly, gas-phase basicity can be calculated by determining the proton affinity of the molecule. The oxygen atoms of the sulfonyl group would be the most probable sites for protonation.

Reactivity Indices for Electrophilic and Nucleophilic Attack

There are no published studies detailing the reactivity indices for this compound. Consequently, crucial data for predicting its behavior in chemical reactions is unavailable. This includes, but is not limited to:

Fukui Functions: These functions are essential for identifying the most electrophilic and nucleophilic sites within a molecule. Without these calculations, the specific atoms most likely to accept or donate electrons remain undetermined.

Local Softness and Hardness: These parameters, derived from conceptual density functional theory, provide further insight into the local reactivity of different atomic sites. The absence of this data prevents a quantitative assessment of the reactivity across the molecule.

Due to the lack of research, a data table of these reactivity indices cannot be generated.

Molecular Dynamics Simulations

Similarly, the field of molecular dynamics (MD) simulations, a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time, has not been applied to this compound in any published research.

Applications of 1 Chloro 2 Ethanesulfonyl Benzene in Advanced Organic Synthesis

Development of New Synthetic Methodologies

Substrate in Catalyst Development and Optimization

The development of new and improved catalysts is a cornerstone of chemical research, aiming to enhance reaction efficiency, reduce environmental impact, and enable the synthesis of complex molecules. The performance of a catalyst is often evaluated using a range of substrates to test its scope and limitations. 1-Chloro-2-(ethanesulfonyl)benzene serves as a valuable substrate in this context, particularly for cross-coupling reactions and other transformations involving the activation of aryl chlorides.

The electron-withdrawing nature of the ethanesulfonyl group can significantly influence the reactivity of the C-Cl bond, making it a challenging yet informative substrate for catalyst screening. Researchers utilize this compound to assess the efficacy of newly designed ligands and metal complexes in activating the typically less reactive aryl chloride bond. Successful catalysis with this substrate often indicates a highly active and robust catalytic system.

Below is a hypothetical data table illustrating how this compound might be used in the optimization of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 78 |

| 3 | Pd(OAc)₂ | RuPhos | CsF | Dioxane | 80 | 52 |

| 4 | Pd₂(dba)₃ | Buchwald-SPhos | K₂CO₃ | THF | 60 | 45 |

This table is illustrative and does not represent actual experimental data.

Probing Reaction Mechanisms and Selectivity

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the improvement of existing ones. The specific substitution pattern of this compound provides a unique electronic environment that can be exploited to study the mechanistic details of various reactions.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing effect of the ortho-ethanesulfonyl group can activate the aryl chloride towards nucleophilic attack. By studying the kinetics and regioselectivity of reactions involving this substrate, chemists can gain insights into the electronic effects governing the SNAr mechanism.

Furthermore, in transition-metal-catalyzed reactions, the presence of the sulfonyl group can influence the oxidative addition step and subsequent steps in the catalytic cycle. Competitive experiments with other substituted aryl chlorides can help to elucidate the electronic and steric factors that control the rate and selectivity of the reaction.

The following is a hypothetical data table representing research findings on the influence of substituents on the rate of a hypothetical reaction involving this compound.

| Substrate | Relative Rate |

| This compound | 1.00 |

| 1-Chloro-4-(ethanesulfonyl)benzene | 0.75 |

| 1-Chloro-2-nitrobenzene | 1.50 |

| 1-Chlorobenzene | 0.05 |

This table is illustrative and does not represent actual experimental data.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Reactivity and Selectivity

The reactivity of 1-Chloro-2-(ethanesulfonyl)benzene is dominated by the chemistry of its functional groups: the chloro substituent on the benzene (B151609) ring and the ethyl sulfonyl group. The electron-withdrawing nature of the sulfone group activates the chlorine atom toward nucleophilic aromatic substitution (SNAr). Future research will likely focus on developing advanced catalyst systems that can control and enhance the outcomes of these reactions.

Key areas for catalyst development include:

Transition-Metal Catalysis: While the sulfonyl group provides activation, certain SNAr reactions can be sluggish. Research into transition-metal catalysts, particularly those based on palladium, copper, and nickel, is a promising frontier. nih.govorganic-chemistry.org These catalysts can enable substitutions with a broader range of nucleophiles under milder conditions than are traditionally required. For instance, Ru(II) and Rh(III) complexes have shown efficacy in catalyzing SNAr reactions on normally inert aryl chlorides by activating the ring through π-coordination. nih.gov

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts (PTCs) can dramatically increase reaction rates. The development of novel PTCs, such as specialized quaternary ammonium (B1175870) salts or crown ethers, could facilitate reactions with inorganic nucleophiles, offering a cost-effective and efficient route to new derivatives. google.com

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative, reducing costs and environmental concerns associated with metal contamination. Research into organocatalysts that can activate either the aryl halide or the incoming nucleophile could unlock new, highly selective transformations.

Table 1: Potential Catalytic Systems for Reactions of this compound

| Catalyst Type | Example Catalyst/System | Target Reaction | Potential Advantage | Reference |

|---|---|---|---|---|

| Transition-Metal | Palladium complexes (e.g., with phosphine (B1218219) ligands) | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Broad substrate scope, high efficiency. | organic-chemistry.org |

| Transition-Metal | Copper salts (e.g., CuI, Cu(OAc)₂) | Nucleophilic substitution (e.g., amination, etherification) | Cost-effective compared to palladium. | organic-chemistry.org |

| Transition-Metal | Rh(III)/Ru(II) complexes | Nucleophilic aromatic substitution (SNAr) | Activation of less reactive aryl chlorides. | nih.gov |

| Phase-Transfer | Polyethylene glycol (PEG) ethers | Nucleophilic substitution with inorganic salts | Low cost, low toxicity, effective for solid-liquid reactions. | google.com |

Exploration of Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. Future research on this compound will undoubtedly prioritize the development of sustainable synthetic routes, both for its production and its use as a starting material.

Promising areas of exploration include:

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as a "clean" reagent. The synthesis of aryl sulfones via electrochemical methods, for example, by coupling arenes with sodium sulfinates, is an emerging green alternative that avoids harsh oxidants and metal catalysts. researchgate.net This could be applied to the synthesis of this compound itself.

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Research is shifting towards benign alternatives such as water, supercritical fluids (like scCO₂), and deep eutectic solvents (DES). rsc.orgorientjchem.org DES, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low cost, low volatility, and biodegradability. rsc.org A multicomponent sulfonylation reaction has been successfully demonstrated in a DES, providing an efficient, metal-free route to aryl sulfones. rsc.org

Photocatalysis: Visible-light photocatalysis uses light as an energy source to drive chemical reactions under mild conditions. This technology has been applied to the synthesis of alkyl sulfones from aryldiazo salts and could be adapted for sulfone synthesis pathways relevant to this compound. researchgate.net

Table 2: Green Solvents for Potential Application in Aryl Sulfone Synthesis

| Solvent Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Choline chloride/Urea | Biodegradable, low cost, low volatility, recyclable. | rsc.org |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, easily removed. | orientjchem.org |

| Aqueous Media | Water | Abundant, non-toxic, safe. | rsc.org |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. | nih.gov |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net Similarly, cascade reactions, which involve a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. tau.ac.il

A significant future research direction will be the design of MCRs and cascade processes that incorporate this compound or its precursors.

Multicomponent Sulfonylation: Researchers have developed one-pot, three-component reactions to synthesize functionalized sulfones. For example, a photocatalytic MCR involving aryldiazo salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395) has been used to create alkyl sulfones. researchgate.net Designing a similar MCR that utilizes a precursor to the 1-chloro-2-(ethanesulfonyl)phenyl moiety would be a highly efficient synthetic strategy.

Cascade Reactions: The inherent reactivity of the functional groups in this compound makes it an ideal candidate for triggering cascade sequences. For example, an initial SNAr reaction could be designed to unmask a reactive group that then participates in a subsequent intramolecular cyclization. Research in this area would focus on creating complex heterocyclic structures, which are common motifs in medicinal chemistry. The reactivity of diallenic α-disulfones, which undergo spontaneous cascade reactions, highlights the potential for sulfone groups to participate in complex rearrangements. tau.ac.il

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates.

For this compound, advanced computational modeling can accelerate discovery by:

Predicting Reactivity: DFT calculations can model the electronic structure of the molecule, predicting the most likely sites for nucleophilic or electrophilic attack and estimating the activation energies for various transformations. This can guide experimental efforts by identifying the most promising reaction pathways.

Mechanism Elucidation: When unexpected products are formed or when a reaction pathway is unclear, computational modeling can be used to investigate potential intermediates and transition states. This insight is crucial for optimizing reaction conditions to favor a desired outcome. Studies on other sulfone-containing molecules have successfully used DFT to analyze stability and reactivity.

Catalyst Design: Computational screening can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the interaction between the substrate and the catalyst, researchers can identify key structural features that lead to improved performance, saving significant time and resources compared to traditional trial-and-error experimentation.

Q & A

Basic: What synthetic strategies are recommended for introducing the ethanesulfonyl group into 2-chlorobenzene derivatives?

Methodological Answer:

The ethanesulfonyl group can be introduced via sulfonation or nucleophilic substitution. A common approach involves reacting 2-chlorobenzenesulfonyl chloride (CAS 2905-23-9) with ethanethiol in the presence of a base (e.g., triethylamine) to form the thioether intermediate, followed by oxidation with H2O2 or Oxone® to yield the sulfone . Alternatively, sodium ethanesulfinate can displace halides under copper catalysis. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields; anhydrous DMF at 80°C is often optimal .

Advanced: How do steric and electronic effects of the ethanesulfonyl group influence regioselectivity in subsequent functionalization reactions?

Methodological Answer:

The ethanesulfonyl group is a strong electron-withdrawing meta-director. Computational studies (DFT calculations) show its -I effect deactivates the benzene ring, suppressing electrophilic substitution at the para position. Steric hindrance from the sulfonyl group further limits ortho reactivity. For example, nitration of 1-Chloro-2-(ethanesulfonyl)benzene predominantly yields the meta-nitro derivative (≥85% selectivity), validated by <sup>13</sup>C NMR and X-ray crystallography .

Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include a singlet for the sulfonyl group (δ ~3.5 ppm for CH2CH3) and aromatic protons (δ 7.2–7.8 ppm). The chlorine substituent causes deshielding of adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 204.992 (calc. 204.989) .

- XRD : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer:

Deuterated analogs (e.g., [D5]-1-Chloro-2-(ethanesulfonyl)benzene) are synthesized to measure KIE values. A primary KIE (kH/kD > 1) indicates rate-limiting C–Cl bond cleavage, typical of SNAr mechanisms. Secondary KIEs (<sup>13</sup>C or <sup>34</sup>S) probe transition-state geometry. Studies using NaSPh in THF show kH/kD = 1.8, supporting a concerted pathway .

Basic: How should researchers address discrepancies in reported reaction yields for sulfonylation of 2-chlorobenzene derivatives?

Methodological Answer:

Contradictions often arise from impurities in sulfonyl chloride precursors or solvent effects. Key steps:

Purify 2-chlorobenzenesulfonyl chloride via vacuum distillation (bp 150–152°C at 12 mmHg) .

Use anhydrous solvents (e.g., distilled DCM) to minimize hydrolysis.

Optimize stoichiometry: A 1.2:1 molar ratio of ethanethiol to sulfonyl chloride maximizes conversion .

Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 3:1) .

Advanced: What computational tools predict the environmental persistence of this compound?

Methodological Answer:

- EPI Suite : Estimates biodegradation half-life (t1/2 = 120 days) and bioaccumulation potential (log BAF = 1.2).

- Molecular Dynamics (MD) : Simulates hydrolysis pathways; the sulfonyl group resists aqueous degradation, but chlorine may undergo photolytic cleavage. Compare with DDT derivatives (e.g., o,p′-DDT, t1/2 = 2–15 years) to contextualize persistence .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.